2-bromo-N-(3,4-dimethylphenyl)butanamide
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Overview
Description
2-bromo-N-(3,4-dimethylphenyl)butanamide is a chemical compound with the empirical formula C12H16BrNO . It has a molecular weight of 270.17 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string representation of this compound isCC(C=C(C=C1)NC(C(Br)CC)=O)=C1C
. This indicates that the compound contains a bromine atom attached to a butanamide group, and a 3,4-dimethylphenyl group attached to the nitrogen of the butanamide. Physical and Chemical Properties Analysis
This compound is a solid compound . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Chiral Organocatalyst
2-bromo-N-(3,4-dimethylphenyl)butanamide has been noted as a chiral organocatalyst used in asymmetric reduction processes. It's involved in the asymmetric reduction of prochiral N-aryl ketimines with trichlorosilane. This compound is a white or yellowish white powder with specific melting points and optical rotation characteristics. Its solubility in chloroform at room temperature has been described, and it can be synthesized efficiently through a process involving N-methylation, mixed anhydride generation, and amide formation (Noshi, 2014).
Analytical Chemistry Application
The compound has been indirectly involved in analytical chemistry for the determination of bromide in various samples. It's associated with a pre-column reaction process where bromide reacts with specific agents to form bromophenols, which are then extracted and analyzed via gas chromatography–mass spectrometry. This method is significant in analyzing bromide in complex matrices like sea water, table salt, and concentrated hydrochloric acid, showcasing high precision and tolerance to high concentrations of ionic impurities and acidity (Mishra et al., 2001).
Enzyme Inhibition Studies
The compound's derivatives have been synthesized and tested for their inhibitory properties against human cytosolic carbonic anhydrase II isozyme. This study is crucial as the inhibition of this enzyme is valuable for treating various conditions like glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, and osteoporosis. The synthesized compounds showed inhibitory capacities, suggesting their potential as leads for novel inhibitor drugs (Balaydın et al., 2012).
Synthesis of Thiazole Derivatives
This compound has been used in the synthesis of new thiazole derivatives. These derivatives are synthesized through various reactions and have potential fungicidal activity. This aspect is crucial in agricultural science for developing new fungicides (Bashandy et al., 2008).
Catalysis in Polymerization
The compound has been mentioned in the context of synthesizing catalyst precursors for alkyne metathesis, a chemical reaction essential in the field of materials science and organic synthesis (Zhang et al., 2007).
Mechanism of Action
Target of Action
This compound is a unique chemical provided for early discovery researchers
Mode of Action
It is known that brominated compounds often participate in electrophilic aromatic substitution reactions . The bromine atom can be replaced by a nucleophile, potentially altering the function of the target molecule .
Biochemical Pathways
Brominated compounds can potentially affect a wide range of biochemical pathways depending on their specific targets .
Biochemical Analysis
Biochemical Properties
2-Bromo-N-(3,4-dimethylphenyl)butanamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to bind with specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with proteases, altering their activity and affecting protein degradation pathways . Additionally, this compound can form complexes with certain proteins, influencing their structural conformation and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it may modulate the activity of kinases and phosphatases, which are crucial for signal transduction . Furthermore, this compound can impact the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional machinery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained alterations in cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can affect the levels of metabolites by modulating enzyme activity, thereby influencing metabolic homeostasis . For instance, it may inhibit key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, accumulating in specific tissues or cellular compartments . The localization and accumulation of this compound can influence its biological activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcriptional machinery, or to the mitochondria, affecting energy production and apoptosis.
Properties
IUPAC Name |
2-bromo-N-(3,4-dimethylphenyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-4-11(13)12(15)14-10-6-5-8(2)9(3)7-10/h5-7,11H,4H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHUKGLYVAKURF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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